7-(4-Bromophenyl)-5-azaspiro[2.4]heptane
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Overview
Description
7-(4-Bromophenyl)-5-azaspiro[24]heptane is a compound of interest in various fields of chemistry and pharmacology This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-5-azaspiro[2.4]heptane typically involves a multi-step process. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is facilitated by a catalyst, often a chiral ligand, to ensure the desired stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-5-azaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in an alkaline medium.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic ketones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
7-(4-Bromophenyl)-5-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure can fit into enzyme active sites, potentially inhibiting their activity . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: A simpler spirocyclic compound without the bromophenyl group.
5-azaspiro[2.4]heptane: Lacks the bromophenyl group, making it less reactive.
4-bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.
Uniqueness
7-(4-Bromophenyl)-5-azaspiro[2.4]heptane is unique due to its combination of a spirocyclic core and a bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C12H14BrN/c13-10-3-1-9(2-4-10)11-7-14-8-12(11)5-6-12/h1-4,11,14H,5-8H2 |
InChI Key |
UBJCNAYCBSHRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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